molecular formula C8H8ClNO B3194987 2,6-Dimethylpyridine-4-carbonyl chloride CAS No. 87647-00-5

2,6-Dimethylpyridine-4-carbonyl chloride

Cat. No.: B3194987
CAS No.: 87647-00-5
M. Wt: 169.61 g/mol
InChI Key: VSBMKTNUCQTMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylpyridine-4-carbonyl chloride is a specialized heterocyclic building block of high value to medicinal and organic chemists. This acid chloride derivative is synthesized from its corresponding carboxylic acid, 2,6-dimethylisonicotinic acid . It is structurally characterized by a pyridine ring substituted with methyl groups at the 2 and 6 positions and a highly reactive acyl chloride group at the 4 position. The steric and electronic influence of the ortho-methyl groups on the pyridine ring can significantly impact the compound's reactivity and its ability to coordinate with metals, making it a ligand of interest in catalytic systems . The primary research application of this compound is as a versatile intermediate in organic synthesis. Its highly reactive carbonyl chloride moiety makes it an excellent substrate for nucleophilic acyl substitution reactions, enabling the efficient synthesis of a wide range of amides, esters, and hydrazides . For instance, it can be used to create carboxamide derivatives, such as ethyl 2,6-dimethylisonicotinate, which are valuable scaffolds for further chemical exploration . This allows researchers to rapidly develop compound libraries for pharmaceutical screening and the development of agrochemicals. Furthermore, given that pyridine-2,6-dicarboxylic acid derivatives have demonstrated notable biological activity, including antimicrobial and antioxidant properties, this acyl chloride serves as a crucial precursor for generating novel compounds for biological evaluation . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

87647-00-5

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

2,6-dimethylpyridine-4-carbonyl chloride

InChI

InChI=1S/C8H8ClNO/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3

InChI Key

VSBMKTNUCQTMQC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C)C(=O)Cl

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • 2,6-Dimethylpyridine-4-carbonyl chloride serves as a key intermediate in the synthesis of various APIs. Its reactivity allows for the formation of more complex structures through nucleophilic substitutions and acylation reactions.
    • For example, it can be utilized in the synthesis of pyridine-containing drugs that exhibit antimicrobial and anti-inflammatory properties.
  • Case Study: Antimicrobial Agents :
    • A notable study illustrated the synthesis of novel antimicrobial agents derived from 2,6-dimethylpyridine derivatives. These compounds demonstrated significant activity against a range of bacterial strains, highlighting their potential as therapeutic agents .

Agrochemical Applications

  • Herbicides and Pesticides :
    • The compound is used as a building block for developing herbicides and pesticides. Its structural features contribute to the efficacy of these agrochemicals by enhancing their interaction with biological targets.
    • Research has indicated that derivatives of 2,6-dimethylpyridine exhibit herbicidal activity, making them valuable in agricultural applications .
  • Case Study: Development of New Herbicides :
    • A recent patent described the synthesis of herbicides based on 2,6-dimethylpyridine derivatives that showed improved selectivity and reduced toxicity to non-target plants .

Materials Science Applications

  • Polymer Chemistry :
    • This compound is employed in polymer chemistry as a monomer or cross-linking agent. It contributes to the development of polymers with enhanced thermal stability and chemical resistance.
    • Its ability to form stable linkages with other polymeric materials makes it suitable for use in coatings and adhesives.
  • Case Study: High-performance Coatings :
    • Research demonstrated that incorporating 2,6-dimethylpyridine-derived compounds into polymer formulations resulted in coatings with superior scratch resistance and durability under harsh environmental conditions .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
PharmaceuticalsSynthesis of APIsEffective antimicrobial agents derived from derivatives
AgrochemicalsHerbicides and pesticidesImproved selectivity and reduced toxicity in new herbicides
Materials ScienceMonomer for polymersEnhanced thermal stability in coatings

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,6-dimethylpyridine-4-carbonyl chloride, and how can reaction conditions be optimized?

  • Methodology :

  • Start with 2,6-dimethylpyridine as the precursor. React with phosgene (COCl₂) or oxalyl chloride (C₂O₂Cl₂) under anhydrous conditions at 0–5°C to minimize side reactions. Use inert gas (N₂/Ar) to exclude moisture .
  • Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to track carbonyl chloride formation (C=O stretch ~1800 cm⁻¹).
  • Purify via fractional distillation or recrystallization in non-polar solvents (e.g., hexane).

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using the compound’s symmetry (e.g., equivalent methyl groups at positions 2 and 6). Compare with PubChem’s predicted shifts for structurally similar pyridine derivatives .
  • Mass Spectrometry (MS) : Confirm molecular ion [M⁺] at m/z 183 (C₈H₈ClNO) and fragmentation patterns (e.g., loss of COCl).
  • Elemental Analysis : Validate purity (>98%) by matching experimental C/H/N ratios to theoretical values .

Advanced Research Questions

Q. How do steric effects from the 2,6-dimethyl groups influence the compound’s reactivity in nucleophilic substitutions?

  • Methodology :

  • Conduct kinetic studies using amines (e.g., benzylamine) as nucleophiles in aprotic solvents (e.g., THF). Compare reaction rates with unsubstituted pyridine-4-carbonyl chloride to quantify steric hindrance.
  • Use density functional theory (DFT) calculations to model transition states and assess steric energy contributions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Hydrolysis Kinetics : Monitor degradation in aqueous buffers (pH 2–12) via UV-Vis spectroscopy (λₘₐₐₓ ~270 nm for acyl chloride). Use Arrhenius plots to predict shelf-life at 25°C .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under N₂ atmosphere to identify safe storage conditions (<30°C).

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts or melting points)?

  • Methodology :

  • Cross-validate using authenticated standards from databases like PubChem or ChemSpider .
  • Replicate experiments under controlled conditions (e.g., anhydrous solvents, standardized drying protocols).
  • Perform high-resolution crystallography to resolve ambiguities in molecular conformation .

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